Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Overview
Description
“Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is a unique chemical compound with the empirical formula C15H13N3O4S . It has a molecular weight of 331.35 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is complex, with a pyrimidine ring fused to a pyrrole ring . The compound also contains a tosyl group and a carboxylate group .
Physical And Chemical Properties Analysis
“Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is a solid compound . Its SMILES string is COC(=O)c1ncnc2n(ccc12)S(=O)(=O)c3ccc©cc3 .
Scientific Research Applications
- Field : Medical Science, specifically in the treatment of Tuberculosis .
- Application : This compound has been explored as a potential antitubercular agent . A library of thirty 7H-Pyrrolo[2,3-d]pyrimidine derivatives was synthesized to provide insights into the contributions of different aromatic, aryl, and alkyl substitutions at the C-4 position of the 7-deazapurine ring .
- Methods : The minimum inhibitory concentration (MIC) of the compounds against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis was assayed using the standard broth microdilution method, and cell toxicity was determined using the MTT assay .
- Results : Sixteen compounds displayed in vitro activity against the GFP reporter strain of Mycobacterium tuberculosis with MIC90 values of 0.488–62.5 µM . The most potent derivative was N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine with a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .
- Field : Biochemistry, specifically in the development of enzyme inhibitors .
- Application : This compound has been identified as a potential JAK1 selective inhibitor .
- Methods : The exact methods of application or experimental procedures were not specified in the source .
- Results : The results or outcomes obtained were not specified in the source .
Antitubercular Agents
JAK1 Inhibitor
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 7-(4-methylphenyl)sulfonylpyrrolo[2,3-d]pyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-3-5-11(6-4-10)23(20,21)18-8-7-12-13(15(19)22-2)16-9-17-14(12)18/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENJLLIGIYJWLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=CN=C32)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679102 | |
Record name | Methyl 7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
CAS RN |
1261365-63-2 | |
Record name | Methyl 7-(4-methylbenzene-1-sulfonyl)-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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